molecular formula C24H21NO4 B2825844 4-(Fmoc-2-aminoethyl)-benzoic acid CAS No. 203453-80-9

4-(Fmoc-2-aminoethyl)-benzoic acid

Cat. No. B2825844
CAS RN: 203453-80-9
M. Wt: 387.435
InChI Key: BYXHJLWUYIRBIB-UHFFFAOYSA-N
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Description

“4-(Fmoc-2-aminoethyl)-6-dibenzofuranpropionic acid” is a specialty product used for proteomics research . It is a white powder with a molecular weight of 505.56 .


Molecular Structure Analysis

The IUPAC name for this compound is "3-[5-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-9H-xanthen-4-yl]propanoic acid" . The InChI code is "1S/C32H27NO5/c34-29(35)16-15-20-7-5-9-23-19-24-10-6-8-22(32(24)39-31(20)23)17-18-33-30(36)37-19-28-26-13-3-1-11-25(26)27-12-2-4-14-28/h1-14,28H,15-19H2,(H,33,36)(H,34,35)" .


Physical And Chemical Properties Analysis

This compound has a melting point of 201-207°C .

Scientific Research Applications

Building Blocks for Peptide Synthesis

4-(Fmoc-2-aminoethyl)-benzoic acid and its derivatives are extensively used in the synthesis of peptides and pseudopeptides. For instance, 4-Amino-3-(aminomethyl)benzoic acid, a related compound, has been synthesized and utilized as a building block for the synthesis of peptidomimetics and as a scaffold for combinatorial chemistry. This includes its application in the solid-phase synthesis of branched pseudopeptides (Pascal et al., 2000).

Optical and Nonlinear Optical Properties

Protected ω-secondary amino carboxylic acid monomers containing this compound derivatives have been used in the synthesis of oligomers with nonlinear optical (NLO) chromophores. This approach involves a convergent synthesis process and results in compounds with significant NLO properties, useful in various optical applications (Huang et al., 2000).

Bio-inspired Functional Materials

Fmoc-modified amino acids and short peptides, including those derived from this compound, are important bio-inspired building blocks for functional materials. Their self-assembly features are used in cell cultivation, bio-templating, drug delivery, and catalytic applications due to the hydrophobicity and aromaticity of the Fmoc moiety (Tao et al., 2016).

Enhancement in Self-Assembly and Hydrogelation

Fmoc-protected aromatic amino acids derived from this compound have shown the ability to undergo efficient self-assembly and promote hydrogelation in aqueous solvents. The presence of halogen substituents can enhance this property, influencing the self-assembly rate and rheological properties of the resultant hydrogels, useful in material science and biomedical applications (Ryan et al., 2010).

Solid Phase Peptide Synthesis

The compound is also integral to solid-phase peptide synthesis. Fmoc-protected amino acids, including derivatives of this compound, have been used for the synthesis of biologically active peptides and small proteins. The versatility of these compounds in solid-phase peptide synthesis has led to a wide range of bioorganic chemistry applications (Fields & Noble, 2009).

Mechanism of Action

The mechanism of action for this compound is not specified as it is primarily used for research purposes .

Safety and Hazards

The compound should be stored at 2-8°C . It is not intended for therapeutic purposes and cannot be sold to patients . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)17-11-9-16(10-12-17)13-14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHJLWUYIRBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203453-80-9
Record name 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid
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